molecular formula C20H14ClNO5S B2376750 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate CAS No. 329778-29-2

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2376750
CAS No.: 329778-29-2
M. Wt: 415.84
InChI Key: KPIWKUAOAZKQBF-WSDLNYQXSA-N
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Description

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety linked to an aminophenyl group, which is further connected to a chlorobenzenesulfonate group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with 4-aminophenyl 4-chlorobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonate moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate include:

  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 4-Benzo(1,3)dioxol-5-yl-butan-2-one

These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzodioxole, aminophenyl, and chlorobenzenesulfonate groups, which confer distinct chemical and biological properties .

Biological Activity

The compound 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate (CAS: 329778-29-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyValue
Name This compound
Molecular Formula C20_{20}H14_{14}ClNO5_{5}S
Molar Mass 415.85 g/mol
CAS Number 329778-29-2

Structural Characteristics

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The sulfonate group enhances solubility and bioavailability, making it a candidate for therapeutic applications.

Research indicates that compounds similar to This compound may exhibit various biological activities primarily through the inhibition of specific kinases. For instance, the benzodioxole structure is associated with the modulation of Src family kinases (SFKs), which play critical roles in cancer progression and cellular signaling pathways .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that related compounds have shown promise in inhibiting tumor growth in various cancer models. For example, similar benzodioxole derivatives have demonstrated effectiveness against pancreatic cancer by inhibiting c-Src and Abl kinases at low nanomolar concentrations .
  • Antimicrobial Properties : Some sulfonamide derivatives possess antimicrobial activity, potentially making them useful in treating bacterial infections. The presence of the sulfonamide group is crucial for this activity .
  • Neuroprotective Effects : Compounds containing benzodioxole structures have been investigated for neuroprotective properties, possibly due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on human pancreatic cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. This suggests that the compound may serve as a potential therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

In vitro tests revealed that a structurally similar sulfonamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways, a common target for sulfonamide antibiotics .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5S/c21-15-2-8-18(9-3-15)28(23,24)27-17-6-4-16(5-7-17)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIWKUAOAZKQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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